(3-Chloropyrazin-2-yl)methanamine dihydrochloride
Overview
Description
(3-Chloropyrazin-2-yl)methanamine dihydrochloride is an organic compound with the molecular formula C5H8Cl3N3. It is primarily used as an intermediate in the synthesis of pharmaceuticals and chemicals . This compound is known for its utility in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloropyrazin-2-yl)methanamine dihydrochloride typically involves the chlorination of pyrazine derivatives followed by amination. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and temperatures maintained at 2-8°C . The compound is usually obtained as a solid, ranging in color from pale-yellow to yellow-brown .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
(3-Chloropyrazin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can produce a variety of functionalized pyrazines .
Scientific Research Applications
(3-Chloropyrazin-2-yl)methanamine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, contributing to drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloropyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine hydrochloride: Similar in structure but differs in its chloride content.
2-Aminomethyl-3-chloropyrazine hydrochloride: Another closely related compound with similar applications.
Uniqueness
(3-Chloropyrazin-2-yl)methanamine dihydrochloride is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its high purity and stability make it a preferred choice in various research and industrial settings .
Properties
IUPAC Name |
(3-chloropyrazin-2-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.2ClH/c6-5-4(3-7)8-1-2-9-5;;/h1-2H,3,7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWGVWUXBFIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CN)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655043 | |
Record name | 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867165-53-5 | |
Record name | 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloropyrazin-2-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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